Crystallographic Purity: Absolute Stereochemical Confirmation via Low and Room Temperature X-Ray Diffraction
Topiramate Azidosulfate's absolute stereochemistry was unambiguously determined to be 1S, 2S, 3R, 4R through single-crystal X-ray diffraction at 90 K and 298 K, leveraging anomalous scattering from the sulfur atom [1]. In contrast, the alternative synthetic route to topiramate that bypasses this intermediate yields the same final drug substance but may not provide the same level of stereochemical characterization for process intermediates [2]. The crystal structure analysis revealed specific non-planar conformations for the three fused rings, with root-mean-square (r.m.s.) deviations from planarity of 0.2597 Å for the pyran ring and 0.1375 Å and 0.1583 Å for the two dioxolane rings at 90 K [1].
| Evidence Dimension | Absolute Stereochemical Configuration |
|---|---|
| Target Compound Data | 1S, 2S, 3R, 4R (Confirmed by anomalous scattering from sulfur at 90 K and 298 K) |
| Comparator Or Baseline | Alternative synthetic route to topiramate (e.g., direct sulfamoylation of intermediate (I)) |
| Quantified Difference | Target compound provides a fully characterized, stereochemically defined intermediate; alternative route yields topiramate without equivalent intermediate characterization data. |
| Conditions | Single-crystal X-ray diffraction at 90 K and 298 K. |
Why This Matters
This is the only way to definitively prove the three-dimensional structure of the molecule, which is essential for its use as a certified reference standard and for regulatory filings where identity must be confirmed beyond doubt.
- [1] Priyanka, P., Jayanna, B. K., Kumar, H. K., Vinaya, Divakara, T. R., Yathirajan, H. S., Glidewell, C., & Parkin, S. (2022). Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 984–988. https://doi.org/10.1107/S2056989022008799 View Source
- [2] Maryanoff, B. E., Nortey, S. O., Gardocki, J. F., Shank, R. P., & Dodgson, S. P. (1987). Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds. Journal of Medicinal Chemistry, 30(5), 880–887. View Source
